molecular formula C25H21FN2O3 B2620116 N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide CAS No. 1358416-60-0

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide

Cat. No.: B2620116
CAS No.: 1358416-60-0
M. Wt: 416.452
InChI Key: NUCRYGUYTUHTLE-UHFFFAOYSA-N
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Description

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide is a chemical compound with a unique structure that has garnered significant interest in scientific research. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-4-8-18(26)9-5-16)28-22-13-10-19(14-21(22)24)27-25(29)17-6-11-20(30-2)12-7-17/h4-15H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCRYGUYTUHTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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